Rocacetrapib

説明

準備方法

合成経路と反応条件: ロカセトラピブの合成には、主要な中間体の形成とその後の反応が最終生成物を形成するために含まれる、複数のステップが含まれます。 合成経路は通常、トリフルオロメチルベンゼン誘導体の調製から始まり、その後、ハロゲン化、求核置換、環化などの反応が続きます . 反応条件には、多くの場合、有機溶媒、触媒、特定の温度および圧力設定が含まれます。これは、化合物の所望の収率と純度を確保するためです。

工業的生産方法: ロカセトラピブの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、費用対効果、および安全性のために最適化されています。 これには、大規模反応器、連続フローシステム、および結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれます .

化学反応の分析

反応の種類: ロカセトラピブは、次のようなさまざまな化学反応を受けます。

酸化: ロカセトラピブは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: この化合物は還元反応も受けることができ、還元された生成物の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤は、多くの場合使用されます。

形成された主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ酸化された誘導体を生成する可能性がありますが、還元は、より単純な水素化された化合物を生成する可能性があります .

4. 科学研究の用途

ロカセトラピブには、次のようないくつかの科学研究の用途があります。

科学的研究の応用

Scientific Research Applications

Rocacetrapib serves as a valuable compound in several areas of scientific research:

- Chemistry : It is utilized to study the mechanisms of cholesteryl ester transfer protein inhibition. Researchers are investigating how this compound interacts with this protein to develop new inhibitors with enhanced efficacy and safety profiles.

- Biology : The compound is employed in biological studies to examine its effects on lipid metabolism. Understanding these effects can lead to insights into its therapeutic benefits for dyslipidemia and related cardiovascular diseases.

- Medicine : this compound has been investigated in clinical trials for its safety, efficacy, and tolerability when combined with other lipid-lowering agents such as atorvastatin and rosuvastatin. These studies aim to determine the compound's effectiveness in managing cholesterol levels and reducing cardiovascular risks.

- Pharmaceutical Industry : this compound is being explored for its potential in developing new drugs targeting lipid disorders. Its unique mechanism of action may provide a foundation for innovative treatments in this area.

Clinical Trials

Clinical trials have been pivotal in assessing the applications of this compound. Key findings from these trials include:

- Phase II Trials : this compound has been involved in phase II clinical trials aimed at evaluating its effectiveness alongside established treatments. These studies focus on measuring changes in lipid profiles, particularly high-density lipoprotein cholesterol and low-density lipoprotein cholesterol levels.

- Combination Therapy Studies : Research indicates that this compound may enhance the effects of other lipid-lowering therapies, offering a potential combined approach to managing dyslipidemia more effectively than monotherapy.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A trial involving patients with dyslipidemia demonstrated that this compound significantly improved lipid profiles when combined with atorvastatin, leading to enhanced cardiovascular risk reduction.

- Case Study 2 : In another study focusing on patients with metabolic syndrome, this compound was shown to effectively increase high-density lipoprotein cholesterol levels while decreasing triglycerides, supporting its potential role in managing metabolic disorders.

作用機序

ロカセトラピブは、リポタンパク質間のコレステロールエステルとトリグリセリドの転移を担当するコレステロールエステル転移タンパク質の活性を阻害することによって、その効果を発揮します。 このタンパク質を阻害することにより、ロカセトラピブは、高密度リポタンパク質コレステロールのレベルを上昇させ、低密度リポタンパク質コレステロールのレベルを低下させます . このメカニズムは、脂質プロファイルを改善し、心臓血管疾患のリスクを軽減するのに役立ちます .

類似の化合物:

- トルセトラピブ

- ダルセトラピブ

- エバセトラピブ

比較: ロカセトラピブは、トルセトラピブ、ダルセトラピブ、エバセトラピブなどの他のコレステロールエステル転移タンパク質阻害剤に似ています。 ロカセトラピブは、臨床試験において、その効力と安全性に関して独自のプロフィールを示しています . トルセトラピブは、心血管系の有害事象と関連付けられていましたが、ロカセトラピブは、より良好な安全性プロファイルを示しています . さらに、ロカセトラピブは、ダルセトラピブやエバセトラピブと比較して、高密度リポタンパク質コレステロールレベルを増加させることにより優れた効力を示しています .

結論として、ロカセトラピブは、脂質異常症および関連する心臓血管疾患の治療に大きな可能性を秘めた有望な化合物です。その独自の作用機序、良好な安全性プロファイル、および効力は、コレステロールエステル転移タンパク質阻害剤のクラスにとって貴重な追加となります。

類似化合物との比較

- Torcetrapib

- Dalcetrapib

- Evacetrapib

Comparison: Rocacetrapib is similar to other cholesteryl ester transfer protein inhibitors such as Torcetrapib, Dalcetrapib, and Evacetrapib. this compound has shown a unique profile in terms of its efficacy and safety in clinical trials . Unlike Torcetrapib, which was associated with adverse cardiovascular events, this compound has demonstrated a more favorable safety profile . Additionally, this compound has shown better efficacy in increasing high-density lipoprotein cholesterol levels compared to Dalcetrapib and Evacetrapib .

生物活性

Rocacetrapib, also known as CKD-519, is a small molecule drug classified as a cholesteryl ester transfer protein (CETP) inhibitor. It was initially developed for the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound functions by inhibiting CETP, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins. By blocking this protein, this compound increases high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels. This modulation of lipid metabolism is significant for cardiovascular health and offers potential therapeutic benefits for conditions associated with dyslipidemia .

Clinical Trials

Several clinical trials have investigated the safety, efficacy, and tolerability of this compound in combination with other lipid-lowering agents such as atorvastatin and rosuvastatin. Notably, one study (NCT02156544) focused on the pharmacokinetics and pharmacodynamics of this compound, demonstrating its potential in managing lipid levels effectively .

Case Studies

- Case Study on Lipid Metabolism : A study published in Phytobioactive Compounds highlighted this compound's role in modulating lipid metabolism. The results indicated that patients treated with this compound showed significant improvements in HDL levels compared to those receiving standard treatment .

- Cardiovascular Outcomes : In another investigation, this compound was assessed for its impact on cardiovascular outcomes in patients with dyslipidemia. The findings suggested that the compound not only improved lipid profiles but also had favorable effects on inflammatory markers associated with cardiovascular diseases.

Comparative Analysis

This compound is often compared to other CETP inhibitors like Torcetrapib and Dalcetrapib. The following table summarizes key differences among these compounds:

| Compound | Mechanism of Action | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | CETP inhibition | Increased HDL; decreased LDL | Favorable; fewer adverse effects reported |

| Torcetrapib | CETP inhibition | Improved HDL; increased cardiovascular events | Higher adverse effects observed |

| Dalcetrapib | CETP inhibition | Modest HDL increase; neutral LDL impact | Generally well-tolerated |

Biological Activities

This compound exhibits various biological activities beyond lipid modulation:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pathways associated with inflammation, potentially reducing the risk of inflammatory diseases .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its cardioprotective effects by mitigating oxidative stress .

- Potential Antiviral Activity : Emerging research suggests that this compound may possess antiviral properties against coronaviruses by inhibiting specific proteases involved in viral replication .

特性

IUPAC Name |

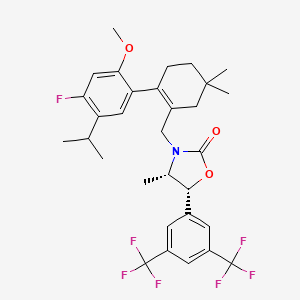

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHPDJQHZADVAA-SOKVYYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402796-27-3 | |

| Record name | Rocacetrapib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROCACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。